molecular formula C13H28N2 B13233367 [3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine

[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine

Cat. No.: B13233367
M. Wt: 212.37 g/mol
InChI Key: QCBXYICAROZWBI-UHFFFAOYSA-N
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Description

[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine: is an organic compound with a complex structure that includes a cyclohexylamino group attached to a dimethylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine typically involves the reaction of cyclohexylamine with a suitable alkylating agent. One common method is the alkylation of cyclohexylamine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with similar amine functionality.

    Dimethylpropylamine: Lacks the cyclohexyl group but shares the dimethylpropyl structure.

    N,N-Dimethylcyclohexylamine: Contains both cyclohexyl and dimethylamine groups but in a different arrangement.

Uniqueness

[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-cyclohexyl-N',N',2,2-tetramethylpropane-1,3-diamine

InChI

InChI=1S/C13H28N2/c1-13(2,11-15(3)4)10-14-12-8-6-5-7-9-12/h12,14H,5-11H2,1-4H3

InChI Key

QCBXYICAROZWBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCCCC1)CN(C)C

Origin of Product

United States

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